3,5-diethyl-1H-pyrazole-4-carboxylic acid
Overview
Description
“3,5-dimethyl-1H-pyrazole-4-carboxylic acid” is a heterocyclic compound . It belongs to the class of organic compounds known as pyrazole carboxylic acids and derivatives . These are heterocyclic compounds containing a pyrazole ring in which a hydrogen atom is replaced by a carboxylic acid group .
Molecular Structure Analysis
The empirical formula of “3,5-dimethyl-1H-pyrazole-4-carboxylic acid” is C6H8N2O2 . The structure of three simple pyrazole-4-carboxylic acids unsubstituted in position 1 (NH derivatives) are discussed based on crystallographic results and solid-state NMR .Scientific Research Applications
Structural and Spectral Studies
- Structural Analysis : Detailed structural and spectral investigations have been conducted on derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. These studies include experimental and theoretical approaches, providing insights into the molecular structures of these compounds (Viveka et al., 2016).
- Synthesis and Characterization : The synthesis and characterization of various 1H-pyrazole carboxylic acids and their metal complexes highlight the potential of these compounds in creating diverse molecular structures (Xiao-xia, 2009).
Novel Compound Synthesis
- New Pyrazole Derivatives : Studies have focused on synthesizing novel pyrazole derivatives from pyrazole carboxylic acids, indicating the potential for creating new compounds with varied applications (Dalinger et al., 2020).
Molecular Properties and Applications
- Dynamic Properties : Research on the dynamic properties of 1H-Pyrazole-4-Carboxylic Acids in the solid state provides valuable information on their polymorphism and proton transfer, crucial for understanding their behavior in various environments (Infantes et al., 2013).
- NLO Materials : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied for their potential as nonlinear optical (NLO) materials, indicating the diverse applications of these compounds in advanced technologies (Chandrakantha et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
3,5-diethyl-1H-pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-5-7(8(11)12)6(4-2)10-9-5/h3-4H2,1-2H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKQPFJNIHGNIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)CC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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